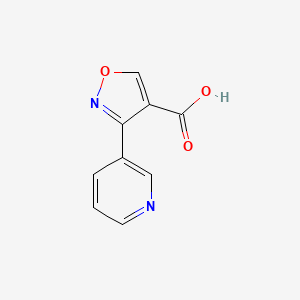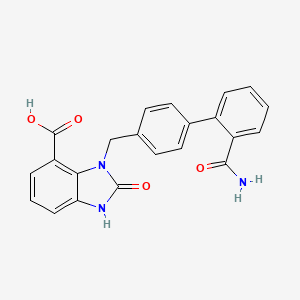
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. This particular compound features a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Introduction of Carbaldehyde Group: The carbaldehyde group can be introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-methylbenzimidazole-5-carbaldehyde.
Reduction: 2-(Hydroxymethyl)-3-methylbenzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the carbaldehyde group, making it less versatile in certain synthetic applications.
3-Methylbenzimidazole-5-carbaldehyde: Lacks the hydroxymethyl group, which may reduce its reactivity in hydroxymethylation reactions.
2-(Hydroxymethyl)-benzimidazole-5-carbaldehyde: Similar structure but without the methyl group at the 3-position, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3-methylbenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-7(5-13)2-3-8(9)11-10(12)6-14/h2-5,14H,6H2,1H3 |
InChI Key |
VEXWUIQRKCSTKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)



![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)
